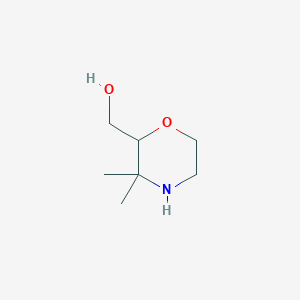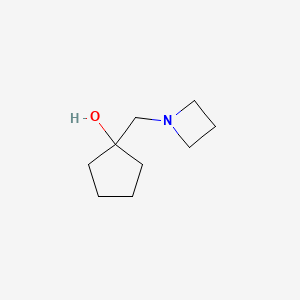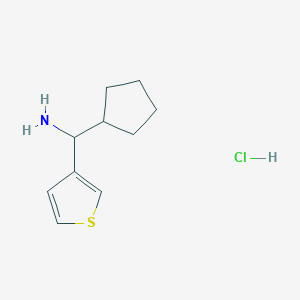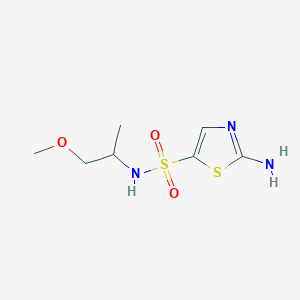
2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol
Übersicht
Beschreibung
2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C13H27NO and its molecular weight is 213.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gentransfer-Systeme
Diese Verbindung wurde bei der Entwicklung von nicht-viralen Gen-Medikamenten für die Lunge eingesetzt. Sie dient als Baustein für biologisch abbaubare ionisierbare Lipide, die zur Herstellung inhalierbarer Trägersysteme für mRNA- und CRISPR-Cas9-Gen-Editoren verwendet werden . Diese Anwendung ist entscheidend für die Weiterentwicklung der Gentherapie-Techniken.
PROTAC-Entwicklung
Die Struktur dieses Moleküls ist vorteilhaft bei der Herstellung von PROTAC-Linkern. Diese Linker sind Teil eines größeren Moleküls, das an ein Zielprotein und eine E3-Ubiquitin-Ligase bindet, was zur Degradation des Ziels führt . Dies hat erhebliche Auswirkungen auf die gezielte Proteindegradation bei der Behandlung von Krankheiten.
Antihistamin-Forschung
Eine Verunreinigung dieser Verbindung, 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazol-Hydrochlorid, ist mit Bilastin verwandt, einem nicht-sedierenden H1-Antihistaminikum, das bei allergischer Rhinitis und chronischer idiopathischer Urtikaria eingesetzt wird . Die Forschung in diesem Bereich könnte zur Entwicklung neuer Antihistaminika führen.
Grüne Chemie
Piperidin-Derivate, einschließlich dieser Verbindung, wurden unter Verwendung von grüneren tiefen eutektischen Lösungsmitteln synthetisiert . Dieser Ansatz ist Teil des breiteren Bereichs der grünen Chemie, der darauf abzielt, die Verwendung und Erzeugung von gefährlichen Stoffen zu reduzieren oder zu eliminieren.
Pharmakologische Anwendungen
Der Piperidin-Rest ist ein häufiges Merkmal in vielen pharmakologisch aktiven Verbindungen. Daher werden Derivate dieser Verbindung wahrscheinlich auf ihre potenziellen pharmakologischen Anwendungen untersucht . Dies umfasst die Entwicklung neuer Medikamente mit verschiedenen therapeutischen Wirkungen.
Chemische Synthese
Diese Verbindung kann auch in der chemischen Synthese als Zwischenprodukt oder Reaktant zur Herstellung anderer komplexer Moleküle verwendet werden. Ihr Vorkommen in verschiedenen Synthesewegen unterstreicht ihre Vielseitigkeit in der organischen Chemie .
Wirkmechanismus
Target of Action
The primary target of 2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a key molecule in cellular energy production and signal transduction .
Mode of Action
The compound interacts with its target, glutaminase 1, by inhibiting its activity . This inhibition disrupts the conversion of glutamine to glutamate, thereby affecting cellular metabolism and signaling .
Biochemical Pathways
The inhibition of glutaminase 1 affects the glutaminolysis pathway, which is a critical metabolic pathway in cells . This disruption can lead to a decrease in the production of glutamate and subsequently affect other downstream processes such as the tricarboxylic acid (TCA) cycle and the production of ATP, the main energy currency of the cell .
Result of Action
The inhibition of glutaminase 1 by this compound can lead to a decrease in cellular energy production and disrupt cellular signaling . This disruption can potentially lead to the death of cells that are heavily reliant on glutaminolysis for survival, such as certain cancer cells .
Biochemische Analyse
Biochemical Properties
2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, thereby influencing their activity. For instance, this compound may act as a substrate or inhibitor in enzymatic reactions, altering the rate of reaction and the overall biochemical pathway .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to changes in downstream signaling pathways. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, affecting its function. Additionally, this compound may influence gene expression by interacting with transcriptional machinery or epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, it may undergo chemical degradation, leading to the formation of degradation products that could have different biological activities. Long-term studies in vitro or in vivo have shown that this compound can have sustained effects on cellular function, although the specific nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, it may have minimal or beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects are often observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects, such as organ damage or altered physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted. The specific metabolic pathways and enzymes involved can vary depending on the organism and experimental conditions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it can exert its biological effects. The distribution of this compound within tissues can also influence its overall activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcriptional machinery, or to the mitochondria, where it can influence cellular metabolism. The specific localization can affect the compound’s activity and its overall biological effects .
Eigenschaften
IUPAC Name |
2-[1-(2-ethylbutyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-3-12(4-2)11-14-8-5-13(6-9-14)7-10-15/h12-13,15H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGQOOZCIDWDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1489372.png)

![(2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489378.png)



![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1489384.png)






![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B1489395.png)
